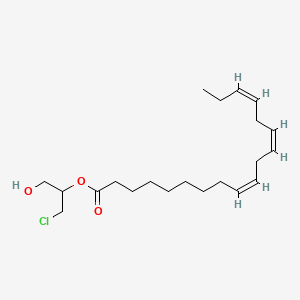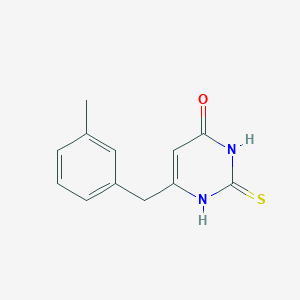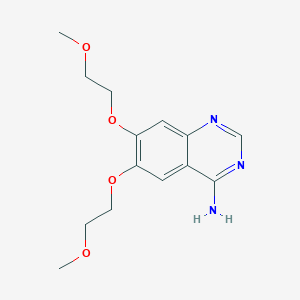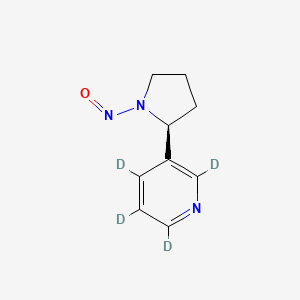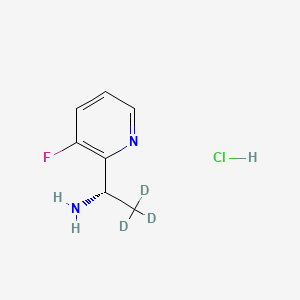
1-((m-Tolyloxy)methyl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((m-Tolyloxy)methyl)cyclopentan-1-ol is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . It is characterized by a cyclopentane ring substituted with a hydroxyl group and a methylene bridge linked to a m-tolyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((m-Tolyloxy)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with m-tolylmethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which undergoes nucleophilic attack by the m-tolylmethanol, followed by dehydration to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-((m-Tolyloxy)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to the corresponding cyclopentanol derivative using reducing agents like LiAlH4 (Lithium aluminium hydride).
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4
Substitution: SOCl2
Major Products Formed
Oxidation: 1-((m-Tolyloxy)methyl)cyclopentanone
Reduction: 1-((m-Tolyloxy)methyl)cyclopentanol
Substitution: 1-((m-Tolyloxy)methyl)cyclopentyl chloride
Wissenschaftliche Forschungsanwendungen
1-((m-Tolyloxy)methyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of 1-((m-Tolyloxy)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, while the m-tolyl group provides hydrophobic interactions that stabilize the compound’s binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylcyclopentanol: Similar in structure but lacks the m-tolyl group, resulting in different chemical properties and reactivity.
Cyclopentanol: A simpler analog with only a hydroxyl group attached to the cyclopentane ring.
Uniqueness
1-((m-Tolyloxy)methyl)cyclopentan-1-ol is unique due to the presence of the m-tolyl group, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C13H18O2 |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
1-[(3-methylphenoxy)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C13H18O2/c1-11-5-4-6-12(9-11)15-10-13(14)7-2-3-8-13/h4-6,9,14H,2-3,7-8,10H2,1H3 |
InChI-Schlüssel |
ORJDEBDUVJOMID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC2(CCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



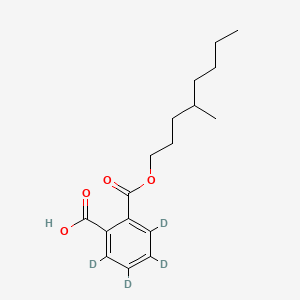
![(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol](/img/structure/B13437478.png)
![Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate](/img/structure/B13437481.png)
![(R)-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine](/img/structure/B13437483.png)
![[(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13437487.png)

![2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one)](/img/structure/B13437503.png)
